molecular formula C19H30N6O B5474745 N,N-diethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinecarboxamide

N,N-diethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinecarboxamide

Cat. No.: B5474745
M. Wt: 358.5 g/mol
InChI Key: LWZONYKPOOQCDD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[3,4-d]pyrimidines have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has various substituents, including a diethylcarboxamide group and a piperidine ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the various substituents. For instance, the piperidine ring might undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the diethylcarboxamide might impact its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N,N-diethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-5-9-16-21-17-15(12-20-23(17)4)18(22-16)25-11-8-10-14(13-25)19(26)24(6-2)7-3/h12,14H,5-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZONYKPOOQCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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